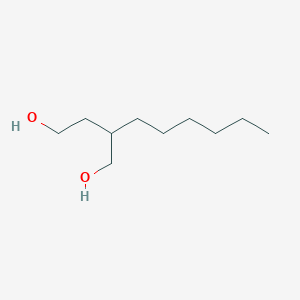

1,4-Butanediol, 2-hexyl-

Descripción

1,4-Butanediol, 2-hexyl- (CAS 18755-31-2, C₁₀H₂₂O₂) is a branched diol featuring a hexyl substituent on the second carbon of the 1,4-butanediol backbone. Its molecular weight (174.28 g/mol) and extended alkyl chain distinguish it from simpler diols like 1,4-butanediol (1,4-BDO).

Propiedades

Número CAS |

18755-31-2 |

|---|---|

Fórmula molecular |

C10H22O2 |

Peso molecular |

174.28 g/mol |

Nombre IUPAC |

2-hexylbutane-1,4-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3 |

Clave InChI |

WOEATUVURMLOMG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCO)CO |

SMILES canónico |

CCCCCCC(CCO)CO |

Sinónimos |

1,4-Butanediol, 2-hexyl- |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Industrial Applications

1,4-Butanediol is primarily used in the following applications:

1. Polymer Production

- Polyurethanes : BDO is a crucial chain extender in polyurethane formulations. It enhances the mechanical properties and thermal stability of polyurethane elastomers, making them suitable for applications in flexible and rigid foams, coatings, adhesives, and fibers such as Spandex .

- Polybutylene Terephthalate (PBT) : BDO is a co-monomer in the synthesis of PBT, a thermoplastic polymer known for its high strength and chemical resistance .

2. Solvent and Chemical Intermediate

- Tetrahydrofuran (THF) : Approximately half of the global production of BDO is converted into THF, which is widely used as a solvent in various chemical processes and as an intermediate for producing fibers like Spandex .

- γ-Butyrolactone (GBL) : BDO serves as a precursor for GBL, which is utilized in pharmaceuticals and as an industrial solvent .

3. Cosmetic and Pharmaceutical Applications

- BDO is employed as a solvent in cosmetic formulations and as a humectant in pharmaceuticals due to its moisture-retaining properties .

Bio-Based 1,4-Butanediol

The market for bio-based 1,4-butanediol is rapidly expanding, driven by increasing demand for sustainable materials. Derived from renewable resources like sugar and cellulosic feedstock, bio-based BDO offers advantages such as biodegradability and high durability . The global bio-based BDO market was valued at approximately USD 31.43 billion in 2023, with projections to reach USD 246.06 billion by 2032 .

Case Studies

Several case studies highlight the practical applications of 1,4-butanediol:

Case Study 1: Polyurethane Production

A study demonstrated that incorporating varying amounts of BDO into polyurethane formulations significantly improved flexibility and thermal properties compared to formulations without BDO. The resulting materials exhibited enhanced performance in automotive applications.

Case Study 2: Sustainable Production Methods

Research focused on microbial production pathways for BDO using Pseudomonas putida showed promising results for sustainable manufacturing processes. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,4-butanediol, 2-hexyl- with structurally related diols:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Boiling/Melting Points* | Solubility* |

|---|---|---|---|---|---|

| 1,4-Butanediol, 2-hexyl- | C₁₀H₂₂O₂ | 174.28 | Hexyl branch on C2 | Higher BP (est.) | Low water solubility |

| 1,4-Butanediol (1,4-BDO) | C₄H₁₀O₂ | 90.12 | Linear, no substituents | 230°C (BP) | Miscible in water |

| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | Triple bond between C2 and C3 | 194°C (BP) | Moderately soluble |

| 2-(Hydroxymethyl)-1,4-BDO | C₅H₁₂O₃ | 120.15 | Hydroxymethyl group on C2 | N/A | High water solubility |

| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | Linear, five-carbon chain | 242°C (BP) | Soluble in water |

*Note: Estimated properties based on structural analogs where direct data are unavailable.

Key Observations :

- Hydrophobicity : The hexyl group in 1,4-butanediol, 2-hexyl- reduces water solubility compared to linear 1,4-BDO and hydroxymethyl derivatives, making it suitable for hydrophobic polymer matrices .

- Reactivity : 2-Butyne-1,4-diol’s triple bond enables crosslinking or addition reactions, unlike saturated diols .

- Polarity : 2-(Hydroxymethyl)-1,4-BDO’s additional hydroxyl group enhances hydrogen bonding, favoring applications in water-soluble polymers .

Market Trends :

- Bio-based 1,4-BDO dominates the market (CAGR 7.8%, 2022–2027), driven by demand in automotive and textiles .

Metabolic and Toxicological Profiles

*Note: The hexyl group may impede enzymatic conversion to GHB, reducing central nervous system effects compared to 1,4-BDO .

Production Methods

- 1,4-BDO : Bio-based production via engineered E. coli (18 g/L yield) ; petrochemical routes dominate commercially.

- 1,4-Butanediol, 2-hexyl- : Likely synthesized via alkylation of 1,4-BDO precursors (e.g., Grignard reagents), though specific protocols are undocumented in the evidence.

- 2-Butyne-1,4-diol : Produced via acetylene and formaldehyde reactions .

Q & A

Q. What experimental protocols are recommended for synthesizing 1,4-butanediol derivatives (e.g., diglycidyl ethers) and validating their purity?

Methodological Answer: Synthesis of derivatives like 1,4-butanediol diglycidyl ether requires stepwise epoxidation under controlled conditions. Post-synthesis, purity validation should combine gas chromatography (GC) with mass spectrometry (MS) to detect residual epichlorohydrin or unreacted glycidol. Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, particularly to verify the absence of cross-linking byproducts .

Q. How can thermophysical properties (e.g., density, ultrasonic velocity) of 1,4-BDO mixtures be systematically measured?

Methodological Answer: Use a U-tube oscillating densitometer for density measurements and a pulse-echo technique for ultrasonic velocity. For binary mixtures (e.g., 1,4-BDO + cresols), ensure temperature control (±0.01°C) and mole fraction precision (±0.0001). Excess thermodynamic parameters (e.g., free volume, enthalpy) should be calculated using Redlich-Kister polynomial fits to identify non-ideal interactions .

Q. What analytical methods are suitable for detecting trace 1,4-BDO in biological or environmental samples?

Methodological Answer: Liquid-liquid extraction (LLE) with dichloromethane or solid-phase microextraction (SPME) followed by GC-MS is recommended. For biological matrices (e.g., plasma), derivatization with BSTFA enhances sensitivity. Quantify using deuterated internal standards (e.g., d₆-1,4-BDO) to correct for matrix effects .

Q. What safety protocols are essential for handling 1,4-BDO in laboratory settings?

Methodological Answer: Use fume hoods for vapor suppression and nitrile gloves to prevent dermal absorption. Waste must be segregated into halogenated solvent containers and processed via incineration at >850°C to prevent environmental release. Regular monitoring of airborne concentrations with PID detectors is advised due to its low TLV (20 ppm) .

Advanced Research Questions

Q. How can metabolic engineering resolve contradictions in 1,4-BDO yields across microbial hosts (e.g., E. coli vs. S. cerevisiae)?

Methodological Answer: Comparative flux balance analysis (FBA) of engineered pathways identifies bottlenecks. For example, E. coli’s KDC and ADH enzymes (Shepelin et al., 2018) may outperform S. cerevisiae due to higher NADPH availability. CRISPR-interference (CRISPRi) can silence competing pathways (e.g., succinate production) to redirect carbon flux .

Q. What computational models predict optimal solvent systems for lignin dissolution using 1,4-BDO?

Methodological Answer: Apply Hansen solubility parameters (HSPs) with δ-values (δd, δp, δh) to screen solvents. For lignin (δ ≈ 14.0 (cal/cm³)¹/²), mixtures of 1,4-BDO and water (≥70% 1,4-BDO) maximize solubility. Molecular dynamics (MD) simulations can refine predictions by modeling hydrogen-bonding interactions between lignin’s phenolic groups and 1,4-BDO’s hydroxyls .

Q. How do catalytic systems (e.g., Cu-Zn-Al) influence dehydrogenation kinetics of 1,4-BDO to γ-butyrolactone?

Methodological Answer: Fixed-bed reactors with Cu-Zn-Al catalysts at 200–250°C and 1–5 bar H₂ enable continuous conversion. Monitor reaction kinetics via in-situ FTIR to track carbonyl group formation. Catalyst deactivation (e.g., coking) can be mitigated by periodic oxidative regeneration at 400°C .

Q. What strategies reconcile discrepancies in toxicological data for 1,4-BDO across animal models?

Methodological Answer: Interspecies differences in alcohol dehydrogenase (ADH) activity explain variability. Mice with ADH3 isoforms metabolize 1,4-BDO to GHB faster than rats, increasing acute toxicity. Use knock-in rodent models expressing human ADH isoforms for translational relevance. Dose-response studies should account for sex-specific CYP450 expression .

Q. How can machine learning optimize 1,4-BDO production pathways in non-model microbes?

Methodological Answer: Train neural networks on omics data (transcriptomics, proteomics) from engineered Clostridium strains to predict enzyme expression thresholds. Reinforcement learning (RL) algorithms can iteratively optimize promoter strength and ribosome binding sites (RBS) in synthetic operons .

Q. What role does 1,4-BDO play in stabilizing protein crystals for X-ray diffraction studies?

Methodological Answer: As a cryoprotectant, 1,4-BDO reduces ice formation by disrupting water networks at 20–30% (v/v). Pre-screen crystallization buffers using differential scanning fluorimetry (DSF) to identify concentrations that maximize thermal stability without denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.